molecular formula C6H17Cl2N3O B613096 D-Lysinamide dihydrochloride CAS No. 205598-51-2

D-Lysinamide dihydrochloride

Cat. No.: B613096
CAS No.: 205598-51-2
M. Wt: 218.13
InChI Key: AIYVJLPYZQDCKV-ZJIMSODOSA-N
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Description

®-2,6-Diaminohexanamide dihydrochloride is a chiral compound with significant importance in various scientific fields. It is known for its applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals. The compound’s structure includes two amino groups and an amide group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2,6-Diaminohexanamide dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with ®-2,6-diaminohexanoic acid.

    Amidation Reaction: The carboxylic acid group of ®-2,6-diaminohexanoic acid is converted to an amide group using reagents such as thionyl chloride or carbodiimides.

    Purification: The resulting ®-2,6-diaminohexanamide is purified through recrystallization or chromatography.

    Formation of Dihydrochloride Salt: The purified amide is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the production of ®-2,6-Diaminohexanamide dihydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Types of Reactions:

    Oxidation: ®-2,6-Diaminohexanamide dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides or acyl chlorides are used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: The major product is often a corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are substituted amides or amines.

Scientific Research Applications

®-2,6-Diaminohexanamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Employed in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of ®-2,6-Diaminohexanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. The pathways involved often include binding to the active site of enzymes, leading to changes in their activity.

Comparison with Similar Compounds

  • ®-3-Aminopiperidine dihydrochloride
  • ®-3-Piperidinamine dihydrochloride
  • ®-2,6-Diaminohexanoic acid

Comparison: ®-2,6-Diaminohexanamide dihydrochloride is unique due to its specific chiral configuration and the presence of both amino and amide groups. This combination allows for a broader range of chemical reactions and applications compared to similar compounds, which may lack one of these functional groups.

Properties

IUPAC Name

(2R)-2,6-diaminohexanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H2,9,10);2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYVJLPYZQDCKV-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@H](C(=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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